2H-1-Benzopyran-7-ol, 6-methoxy-2,2-dimethyl-
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Overview
Description
2H-1-Benzopyran-7-ol, 6-methoxy-2,2-dimethyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its methoxy and dimethyl substitutions, which can influence its chemical behavior and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-7-ol, 6-methoxy-2,2-dimethyl- can be achieved through various synthetic routes. One common method involves the arylation of 2,2-dimethyl-2H-1-benzopyrans with arylpalladium complexes. This reaction typically requires the presence of lithium chloropalladite and 2-chloromercuriophenols . The reaction conditions often include a protic solvent and controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar arylation reactions. The use of palladium catalysts and mercury reagents can be optimized for higher yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-7-ol, 6-methoxy-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyrans.
Scientific Research Applications
2H-1-Benzopyran-7-ol, 6-methoxy-2,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: This compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-7-ol, 6-methoxy-2,2-dimethyl- involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its coumarin structure and biological activities.
2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-:
2H-1-Benzopyran-2-one, 3-(1,1-dimethyl-2-propenyl)-7-hydroxy-6-methoxy-: Another derivative with distinct functional groups and applications.
Uniqueness
2H-1-Benzopyran-7-ol, 6-methoxy-2,2-dimethyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy and dimethyl groups can enhance its stability and solubility, making it a valuable compound for various applications.
Properties
CAS No. |
74094-52-3 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-methoxy-2,2-dimethylchromen-7-ol |
InChI |
InChI=1S/C12H14O3/c1-12(2)5-4-8-6-11(14-3)9(13)7-10(8)15-12/h4-7,13H,1-3H3 |
InChI Key |
AZZDPFCSWZXAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)O)OC)C |
Origin of Product |
United States |
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